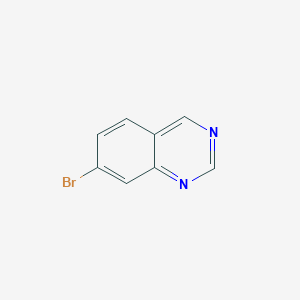

7-Bromoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVULHBAEVRKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458338 | |

| Record name | 7-bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-22-8 | |

| Record name | 7-bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 7-Bromoquinazoline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 7-Bromoquinazoline. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry who are interested in the applications of quinazoline-based heterocyclic compounds.

Core Chemical Properties

7-Bromoquinazoline is a halogenated derivative of quinazoline, a class of compounds known for its wide range of biological activities. The introduction of a bromine atom at the 7-position significantly influences its chemical reactivity and potential as a precursor in organic synthesis.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-Bromoquinazoline.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂ | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| IUPAC Name | 7-bromoquinazoline | [1] |

| CAS Number | 89892-22-8 | [2] |

| Appearance | Beige solid | [2] |

Chemical Structure

The structure of 7-Bromoquinazoline consists of a pyrimidine ring fused to a benzene ring, with a bromine atom substituted at the 7-position of the quinazoline core.

Canonical SMILES: C1=CC2=C(C=C1Br)N=CN=C2

InChI Key: RTKSTBCHSICNLP-UHFFFAOYSA-N[1]

Experimental Data

Spectral Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.57 (s, 1H), 9.32 (s, 1H), 8.46 (d, 1H), 8.14 (dd, 1H), 7.96 (d, 1H).[2]

Experimental Protocols

Synthesis of 7-Bromoquinazoline

A common method for the synthesis of 7-Bromoquinazoline involves the bromination of quinazoline using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.[2]

Materials:

-

Quinazoline

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

5% Methanol/Dichloromethane (eluent)

-

Silica gel

Procedure:

-

Dissolve quinazoline (1.04 g, 7.99 mmol) in an appropriate amount of concentrated sulfuric acid at room temperature.[2]

-

Slowly add N-bromosuccinimide (NBS) (2.13 g, 11.9 mmol) to the solution.[2]

-

Stir the reaction mixture continuously at room temperature for 16 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using 5% methanol/dichloromethane as the mobile phase to confirm the completion of the reaction.[2]

-

Upon completion, purify the product by silica gel column chromatography using 5% methanol/dichloromethane as the eluent to afford 7-bromoquinazoline as a beige solid.[2]

Reactivity and Applications

The bromine atom at the 7-position of the quinazoline ring is a key functional group that allows for a variety of chemical transformations, making 7-Bromoquinazoline a versatile intermediate in organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of diverse aryl and heteroaryl substituents. This versatility is crucial for the construction of complex molecular scaffolds and for exploring structure-activity relationships (SAR) in drug discovery programs.[3]

7-Bromoquinazoline has been utilized as a reactant in the preparation of inhibitors for protein kinase B (AKT/PKB), which are targets for cancer treatment.[2] This highlights its potential in the development of novel therapeutic agents. The broader class of quinazoline derivatives has been investigated for a range of biological activities, including anticancer, antifungal, and antiproliferative effects.[3][4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of 7-Bromoquinazoline.

References

- 1. 7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Bromoquinazoline | 89892-22-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 7-Bromo-4-hydroxy-2-phenylquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrNO | [1][2] |

| Molecular Weight | 300.15 g/mol | [1][2] |

| Appearance | Solid, brown powder | [1][2] |

| CAS Number | 825620-24-4 | [1][2] |

| Purity | ≥95% | [2] |

Note: Specific quantitative data for properties such as melting point, pKa, and logP for 7-Bromo-4-hydroxy-2-phenylquinoline are not extensively documented in the reviewed literature. The determination of these values would require experimental analysis.

Solubility Profile

Experimentally determined quantitative solubility data for 7-Bromo-4-hydroxy-2-phenylquinoline is not widely available.[1] However, based on the analysis of structurally similar compounds, it is predicted to have low aqueous solubility and greater solubility in organic solvents.[1] The presence of a polar hydroxyl group may slightly enhance its aqueous solubility, while the bromo substituent can also influence its solubility characteristics.[1] For instance, the related compound 5,7-dibromo-8-hydroxyquinoline has had its solubility determined in various co-solvent mixtures, indicating that such experimental analysis is feasible.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid compound is the shake-flask method.[1] This method establishes equilibrium between the solid compound and its dissolved state in a specific solvent at a controlled temperature.[1]

Materials:

-

7-Bromo-4-hydroxy-2-phenylquinoline

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Shaker or agitator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid 7-Bromo-4-hydroxy-2-phenylquinoline to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the mixture to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

The primary synthetic route for 7-Bromo-4-hydroxy-2-phenylquinoline is the Conrad-Limpach reaction.[4][5] This is a well-established method for preparing 4-hydroxyquinolines and involves two key stages: the formation of an enamine intermediate followed by thermal cyclization.[4]

Synthesis workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.

Experimental Protocols for Synthesis

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate) [4]

-

Materials: 3-Bromoaniline, Ethyl benzoylacetate, Glacial acetic acid (catalyst), Toluene.[4]

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.[4]

-

Add a catalytic amount of glacial acetic acid.[4]

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.[4]

-

Once the theoretical amount of water is collected, cool the reaction mixture.[4]

-

Remove the toluene under reduced pressure to obtain the crude intermediate.[4]

-

Purify the crude product by recrystallization from ethanol or hexane.[4]

-

Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline via Thermal Cyclization [4]

-

Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A, mineral oil).[4]

-

Procedure:

-

Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel suitable for high temperatures.[4]

-

Monitor the reaction for completion (this can take from minutes to hours).[4]

-

Cool the reaction mixture, allowing the product to precipitate.[4]

-

Collect the solid product by filtration.[4]

-

Wash the collected solid with a solvent like hexane or ether to remove the high-boiling solvent.[4]

-

Further purify the product by recrystallization from a solvent such as dimethylformamide (DMF).[4]

-

Potential Biological Activities and Applications

While extensive biological data for 7-Bromo-4-hydroxy-2-phenylquinoline is limited, the quinoline scaffold is a well-known pharmacophore present in many bioactive compounds.[6][7] Based on structurally related molecules, this compound is predicted to have potential applications in several therapeutic areas.[6][7]

Anticancer Potential

Quinoline derivatives are recognized for their potential as anticancer agents.[5][6] The proposed mechanism of action for some 2-phenylquinoline derivatives involves the inhibition of histone deacetylase (HDAC).[5] For 7-Bromo-4-hydroxy-2-phenylquinoline, a postulated mechanism for its anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[8]

Postulated mechanism of EGFR inhibition by 7-Bromo-4-hydroxy-2-phenylquinoline.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.[6][8]

-

Materials: Cancer cell lines, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 7-Bromo-4-hydroxy-2-phenylquinoline, DMSO, MTT solution (5 mg/mL in PBS), Solubilizing agent (e.g., DMSO).[6][8]

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][8]

-

Treat the cells with various concentrations of 7-Bromo-4-hydroxy-2-phenylquinoline (dissolved in DMSO) and incubate for 24-72 hours.[6]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

-

Applications in Organic Synthesis

The bromine atom at the 7-position of 7-Bromo-4-hydroxy-2-phenylquinoline makes it a valuable intermediate for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the introduction of various aryl and heteroaryl groups to create a library of novel compounds for structure-activity relationship (SAR) studies.[2]

Suzuki-Miyaura cross-coupling reaction with 7-Bromo-4-hydroxy-2-phenylquinoline.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Materials: 7-Bromo-4-hydroxy-2-phenylquinoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., Toluene, Dioxane).[2]

-

Procedure:

-

To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline, the arylboronic acid, and the base.[2]

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon).[2]

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.[2]

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the mixture and perform an aqueous work-up.[2]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

-

Conclusion

7-Bromo-4-hydroxy-2-phenylquinoline is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the existing data and the established protocols provided in this guide offer a solid foundation for researchers to explore its applications further. Its utility as a synthetic intermediate and its potential as a scaffold for novel therapeutics make it a compound of considerable interest for future research and development endeavors.

References

7-Bromoisoquinoline: A Core Scaffold for Innovations in Research and Drug Development

IUPAC Name: 7-Bromoisoquinoline CAS Number: 58794-09-5

This technical guide provides an in-depth overview of 7-bromoisoquinoline, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will explore its chemical properties, synthesis, and its versatile applications in the development of novel therapeutic agents and functional materials, with a focus on detailed experimental protocols and the visualization of its role in modulating critical signaling pathways.

Chemical and Physical Properties

7-Bromoisoquinoline is a solid, off-white compound at room temperature. Its chemical structure, featuring a bromine atom on the isoquinoline core, makes it an excellent substrate for a variety of cross-coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrN | [1][2][3][4] |

| Molecular Weight | 208.06 g/mol | [3][4] |

| Melting Point | 67-72 °C | [4] |

| Appearance | Off-White Solid | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [2] |

| SMILES | Brc1ccc2ccncc2c1 | [2][4] |

| InChI Key | KABRXLINDSPGDF-UHFFFAOYSA-N | [2][4] |

Synthesis of 7-Bromoisoquinoline

The synthesis of 7-bromoisoquinoline can be achieved through various methods, with the Pomeranz-Fritsch reaction being a classical and adaptable approach for generating the isoquinoline core.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinolines

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1][5][6][7]

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the appropriately substituted benzaldehyde (1.0 equivalent) and aminoacetaldehyde dimethyl acetal (1.0-1.2 equivalents) in toluene.

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

-

Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude benzalaminoacetal in a solution of a strong acid. Concentrated sulfuric acid is traditionally used, though other acids like trifluoroacetic anhydride can also be employed.[5]

-

Stir the mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the specific substrate.

-

Monitor the cyclization by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude isoquinoline derivative by column chromatography on silica gel.

Key Synthetic Transformations of 7-Bromoisoquinoline

The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in generating diverse libraries of isoquinoline derivatives for drug discovery and materials science.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between 7-bromoisoquinoline and various boronic acids or esters.[9][10][11][12][13]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoisoquinoline (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting 7-bromoisoquinoline with a terminal alkyne.[14][15][16][17][18]

-

To a dry Schlenk flask under an inert atmosphere, add 7-bromoisoquinoline (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

-

Add the terminal alkyne (1.2-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction mixture and filter through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Heck Coupling

The Heck reaction facilitates the coupling of 7-bromoisoquinoline with an alkene to form a substituted alkene.[4][19][20][21][22]

-

In a dry Schlenk flask under an inert atmosphere, combine 7-bromoisoquinoline (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, if required), and a base (e.g., K₂CO₃, Et₃N, or KOAc, 1.5-2.0 equivalents).

-

Add an anhydrous solvent (e.g., DMF, NMP, or acetonitrile).

-

Add the alkene (1.2-2.0 equivalents) to the reaction mixture.

-

Heat the mixture to 100-140 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Applications in Drug Discovery and Signaling Pathway Modulation

The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[23] Derivatives of 7-bromoisoquinoline are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[10] A significant area of research is their use as kinase inhibitors, which play a crucial role in cell signaling pathways often dysregulated in diseases like cancer.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.[2][24][25][26][27] Isoquinoline derivatives have been shown to inhibit this pathway at various nodes.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.[28][29][30][31] Certain isoquinoline-based compounds have demonstrated the ability to modulate this pathway.

Role in PARP Inhibition and DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit deficiencies in DNA damage repair mechanisms in cancer cells, a concept known as synthetic lethality.[3][32][33][34][35] Many PARP inhibitors contain heterocyclic scaffolds that can be synthesized from isoquinoline derivatives. The inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death.

Conclusion

7-Bromoisoquinoline is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its versatile reactivity, particularly in modern cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The isoquinoline core is a well-established pharmacophore, and the ability to functionalize it at the 7-position opens up vast possibilities for the design and synthesis of novel therapeutic agents targeting critical cellular pathways. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and scientists engaged in the development of next-generation pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. mdpi-res.com [mdpi-res.com]

- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. depts.washington.edu [depts.washington.edu]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 25. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. PARP inhibitors: mechanism of action and their potential role in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 34. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

The Pharmacological Versatility of Quinoline and Quinazoline Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline and quinazoline scaffolds, bicyclic heterocyclic aromatic organic compounds, are cornerstones in medicinal chemistry. Their unique structural features have made them "privileged structures," consistently appearing in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive overview of the significant biological activities of quinoline and quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activities: Targeting the Hallmarks of Cancer

Quinoline and quinazoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[2][3] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell proliferation, survival, and angiogenesis.[1][4]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the reported anticancer activities of various quinoline and quinazoline derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [5] |

| HCT-116 (Colon) | 5.34 | [5] | ||

| MCF-7 (Breast) | 5.21 | [5] | ||

| Pyrazolo[1,5-a]quinoline | 7k | MDA-MB-231 (Breast) | 0.011 | [6] |

| HT-29 (Colon) | 0.032 | [6] | ||

| Hydrazide-Quinoline | 15 | MCF-7 (Breast) | 15.16 | [7] |

| HepG-2 (Liver) | 18.74 | [7] | ||

| A549 (Lung) | 18.68 | [7] |

Table 2: Anticancer Activity of Quinazoline Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3,4-Trisubstituted Quinazoline | E | Mammalian Cancer Cell Line | 0.4 | [8] |

| Quinazolinone | 101 | L1210 (Leukemia) | 5.8 | [9] |

| K562 (Leukemia) | 5.8 | [9] | ||

| MCF-7 (Breast) | 0.34 | [9] | ||

| 2-Thioxoquinazolin-4-one | 21 | HeLa (Cervical) | 1.85 | [10] |

| MDA-MB231 (Breast) | 2.81 | [10] | ||

| PARP-1 Inhibitor | U | MX-1 (Breast) | 3.2 | [8] |

Signaling Pathways in Anticancer Activity

The anticancer effects of quinoline and quinazoline derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

One of the primary mechanisms of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[1][6] Inhibition of these kinases disrupts downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and angiogenesis.[1]

Another important mechanism is the disruption of microtubule dynamics.[1] Certain derivatives inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Experimental Protocols for Anticancer Activity

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

Antimicrobial Activities: Combating Infectious Diseases

Quinoline and quinazoline derivatives have a long history of use as antimicrobial agents. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12][13]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Imidazo[1,2-a]quinoline | S. aureus | 4-8 | [11] |

| E. coli | 4-8 | [11] | |

| A. niger | 8-16 | [11] | |

| C. albicans | 8-16 | [11] |

Table 4: Antimicrobial Activity of Quinazoline Derivatives

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Indolo[1,2-c]quinazoline | S. aureus | 2.5-15 | [14] |

| B. subtilis | 2.5-15 | [14] | |

| E. coli | 5-20 | [14] | |

| Pyrrolidine-substituted quinazolinone | P. aeruginosa | 150 | [12] |

| Morpholine-substituted quinazolinone | B. subtilis | 500 | [12] |

Mechanism of Antimicrobial Action

A key target for many quinoline-based antimicrobial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and bacterial cell death.

Experimental Protocols for Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[15]

Anti-inflammatory Activities: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Quinoline and quinazoline derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions.[16][17]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured. In vitro assays often measure the inhibition of pro-inflammatory enzymes or cytokines, with results expressed as IC50 values.

Table 5: Anti-inflammatory Activity of Quinoline Derivatives

| Derivative Class | Assay | IC50 (µM) / % Inhibition | Reference |

| Pyrazole-quinoline | COX-2 Inhibition | 0.1 | [18] |

| Carboxylic Acid Derivative | LPS-induced inflammation (RAW264.7 cells) | Appreciable vs. indomethacin | [19] |

Table 6: Anti-inflammatory Activity of Quinazoline Derivatives

| Derivative Class | Assay | IC50 (µM) / % Inhibition | Reference |

| Pyrazolo[1,5-a]quinazoline | NF-κB Inhibition (THP-1 cells) | 4.8 - 30.1 | [20] |

| 4-Aminoquinazoline | Carrageenan-induced paw edema | High activity | [21] |

| 2,3,6-Trisubstituted quinazolinone | Carrageenan-induced paw edema | 10.28–53.33% | [17] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. This includes the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of the NF-κB and MAPK signaling pathways.[16][20] Some derivatives also inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[18]

Experimental Protocols for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Groups: Divide animals into control, standard (e.g., indomethacin), and test groups.

-

Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[20]

Antiviral Activities: A Broad Spectrum of Inhibition

The emergence of viral diseases has underscored the urgent need for novel antiviral agents. Quinoline and quinazoline derivatives have demonstrated promising activity against a variety of DNA and RNA viruses.[22][23][24][25]

Quantitative Analysis of Antiviral Activity

The antiviral activity is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a measure of the drug's therapeutic window.

Table 7: Antiviral Activity of Quinoline Derivatives

| Derivative Class | Virus | EC50 (µM) | SI | Reference |

| 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | 0.8 | 243 | [23] |

| Quinoline derivative | Influenza A Virus (IAV) | 1.87 | >1 | [26] |

| Respiratory Syncytial Virus (RSV) | 3.10 | 673.06 | [26] | |

| SARS-CoV-2 PLpro Inhibitor | Jun13296 | SARS-CoV-2 | 0.1 | >100 |

Table 8: Antiviral Activity of Quinazoline Derivatives

| Derivative Class | Virus | EC50 (µM) | SI | Reference |

| 2,3,6-Trisubstituted quinazolinone | Zika Virus (ZIKV) | 0.18 | >1 | [24] |

| Dengue Virus (DENV) | 0.086 | >1 | [24] | |

| Quinazolinone | SARS-CoV-2 | 1.10 | >45.45 | [27] |

| 2-Substituted quinazolinone | Varicella Zoster Virus (VZV) | 5.4 - 13.6 | - | [28] |

| Human Cytomegalovirus (HCMV) | 8.94 - 13.2 | - | [28] |

Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are varied and often virus-specific. For instance, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an enzyme crucial for viral RNA synthesis.[22] Others may interfere with viral entry, replication, or assembly.

Experimental Protocols for Antiviral Activity

Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cells with a known amount of virus.

-

Compound Treatment: Overlay the cells with a semi-solid medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates to allow for plaque formation.

-

Plaque Visualization: Stain the cells to visualize and count the plaques.

-

Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% (EC50).

Synthesis of Quinoline and Quinazoline Derivatives

The synthesis of these heterocyclic scaffolds can be achieved through various established methods.

Synthesis of Quinoline Derivatives

Common synthetic routes for quinoline derivatives include the Skraup synthesis, Doebner-von Miller reaction, and Friedländer synthesis. For example, a general synthesis of a quinoline-based anticancer agent might involve the reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone.

General Synthetic Scheme for a Quinoline Derivative:

A substituted aniline is reacted with an α,β-unsaturated ketone in the presence of an acid catalyst to yield the corresponding quinoline derivative. The specific substituents on the aniline and the ketone can be varied to generate a library of compounds for biological screening.[29]

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are often synthesized from anthranilic acid or its derivatives. A common method involves the reaction of an N-acylanthranilic acid with an amine, followed by cyclization.

General Synthetic Scheme for a Quinazoline Derivative:

Anthranilic acid is first acylated, and the resulting N-acylanthranilic acid is then reacted with a primary amine in the presence of a dehydrating agent to form the quinazolinone ring.[15][30]

Conclusion

Quinoline and quinazoline derivatives represent a rich source of pharmacologically active compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, coupled with their synthetic accessibility, makes them highly attractive scaffolds for drug discovery and development. The data and methodologies presented in this technical guide are intended to provide a valuable resource for researchers dedicated to advancing the therapeutic potential of these versatile heterocyclic compounds. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 16. Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. elar.urfu.ru [elar.urfu.ru]

- 29. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 30. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has established itself as a "privileged structure" in the landscape of medicinal chemistry. Its versatile nature allows for a broad range of chemical modifications, leading to a diverse array of pharmacological activities. This has made quinoline and its derivatives a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the quinoline scaffold's role in drug discovery, detailing its synthesis, mechanisms of action across various diseases, and the experimental protocols used for its evaluation.

Core Synthetic Methodologies

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering distinct advantages in terms of substrate scope and substitution patterns.

Skraup Synthesis

A well-established method for synthesizing quinolines involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

Detailed Experimental Protocol:

-

In a fume hood, cautiously add 30 mL of concentrated sulfuric acid to a mixture of 25 g of aniline and 75 g of glycerol in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Add 15 g of nitrobenzene as the oxidizing agent.

-

Heat the mixture gently. The reaction is highly exothermic and may require intermittent cooling to maintain control.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

-

After cooling, dilute the reaction mixture with 200 mL of water and steam distill to remove unreacted nitrobenzene.

-

Make the residue alkaline with a concentrated sodium hydroxide solution and steam distill again to isolate the quinoline.

-

Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude quinoline, which can be further purified by distillation.

Friedländer Synthesis

The Friedländer synthesis provides a straightforward route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 10 mmol of 2-aminobenzaldehyde and 12 mmol of a ketone (e.g., acetone) in 50 mL of ethanol.

-

Add a catalytic amount of a base, such as 10 mol% of sodium hydroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

Combes Synthesis

This method involves the reaction of an aniline with a β-diketone to form a Schiff base, which then undergoes acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.

Detailed Experimental Protocol:

-

To a solution of 10 mmol of aniline in 30 mL of toluene, add 11 mmol of acetylacetone.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 5 mol%).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After the theoretical amount of water has been collected, continue to reflux for an additional 2 hours.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the 2,4-dimethylquinoline.

Diverse Pharmacological Applications of the Quinoline Scaffold

The versatility of the quinoline ring has been exploited to develop a wide range of therapeutic agents with diverse mechanisms of action.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. They have been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis by targeting key signaling pathways.

Quantitative Data on Anticancer Quinoline Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | |

| Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | |

| Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | |

| 4-Anilinoquinoline | MCF-7 (Breast) | 2.62 (mTOR) | |

| 4-Anilinoquinoline | MCF-7 (Breast) | 0.72 (PI3K) | |

| 2-Styrylquinoline | EGFR | 1.11 | |

| Hydrazide-Quinoline | SH-SY5Y (Neuroblastoma) | Varies |

Signaling Pathways Targeted by Anticancer Quinoline Derivatives:

Quinoline-based anticancer agents often exert their effects by modulating critical signaling cascades within cancer cells. Two of the most prominent pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Caption: Ras/Raf/MEK/ERK signaling pathway targeted by quinoline-based inhibitors.

Experimental Protocol for Anticancer Activity Evaluation (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to the quinoline scaffold and are widely used in clinical practice. The development of novel quinoline derivatives continues to be an important strategy to combat antibiotic resistance.

Quantitative Data on Antibacterial Quinoline Derivatives:

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.013 - 1 | |

| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | |

| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | |

| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | |

| Nalidixic Acid | Escherichia coli | 0.50 - 64 | |

| Novel Quinoline Deriv. (6d) | Staphylococcus aureus | 9.40 (µM) | |

| Novel Quinoline Deriv. (6e) | Streptococcus pneumoniae | 4.50 (µM) |

Experimental Protocol for Antibacterial Activity Evaluation (Broth Microdilution):

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition

Many quinoline derivatives have been designed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Quantitative Data on Quinoline-based Kinase Inhibitors:

| Target Kinase | Quinoline Derivative | IC50 | Reference |

| PI3Kδ | Quinoline 40 | 1.9 nM | |

| c-Met | 3,6-disubstituted quinoline 26 | 9.3 nM | |

| EGFR | Quinoline hybrid 51 | 31.80 nM | |

| PI3Kα | Quinoline derivative 39 | 0.9 µM | |

| mTOR | Quinoline derivative 39 | 1.4 µM |

Experimental Protocol for Kinase Inhibition Assay (VEGFR2 as an example):

A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

-

Compound Dilution: Prepare serial dilutions of the quinoline inhibitor in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, combine the VEGFR2 enzyme, the quinoline inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ATP Detection: Add a reagent such as Kinase-Glo™ MAX, which contains luciferase and luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Drug Discovery and Development Workflow for Quinoline Derivatives:

The journey from a quinoline scaffold to a clinical candidate follows a structured workflow.

Caption: A generalized workflow for the discovery and development of quinoline-based drugs.

Conclusion

The quinoline scaffold remains a highly attractive and versatile platform in medicinal chemistry. Its amenability to a wide range of synthetic modifications has enabled the development of numerous compounds with potent and diverse pharmacological activities. The continued exploration of novel quinoline derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the discovery of next-generation therapeutics to address a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

Initial synthesis pathways for novel 7-Bromoquinazoline derivatives

An In-depth Technical Guide to Initial Synthesis Pathways for Novel 7-Bromoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for novel 7-bromoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry. This document outlines key synthetic strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for the primary synthesis routes. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations involved.

Core Synthesis Methodologies

The synthesis of novel 7-bromoquinazoline derivatives generally follows a strategic approach involving the construction of the core quinazoline ring system, followed by functionalization at key positions. The two primary strategies for derivatization are:

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-position, typically involving the displacement of a chloro group by various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, at the C7-position to introduce aryl or heteroaryl moieties.

A crucial intermediate in many of these syntheses is 7-bromo-4-chloroquinazoline , which serves as a versatile building block for diversification at both the C4 and C7 positions.

Synthesis of Key Precursors and Intermediates

Synthesis of 7-Bromoquinazolin-4(3H)-one

The foundational precursor, 7-bromoquinazolin-4(3H)-one, is commonly synthesized from 2-amino-4-bromobenzoic acid.

Experimental Protocol: Niementowski Reaction

This protocol is adapted from the synthesis of related quinazolinones[1].

-

Reaction Setup: A mixture of 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4 equivalents) is prepared in a reaction vessel[1].

-

Heating: The reaction mixture is stirred and heated to 130°C for 4 hours[1].

-

Work-up: Upon cooling, the reaction mixture is poured into water.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-bromoquinazolin-4(3H)-one[1].

Synthesis of 7-Bromo-4-chloroquinazoline

The conversion of the 4-oxo group to a 4-chloro group is a critical step to enable subsequent nucleophilic substitution reactions.

Experimental Protocol: Chlorination

-

Reaction Setup: 7-bromo-3H-quinazolin-4-one (0.24 mol) is suspended in phosphorus trichloride (300 mL)[2].

-

Reagent Addition: N-ethyl diisopropylamine (0.12 mol) is added slowly and dropwise to the suspension[2].

-

Reaction Conditions: The reaction mixture is stirred at 115°C for 3 hours[2].

-

Work-up and Isolation: After cooling to room temperature, the reaction is subjected to conventional post-processing to obtain 7-bromo-4-chloroquinazoline as a solid[2].

Diagram of Precursor Synthesis

Caption: Synthesis of key precursors for 7-bromoquinazoline derivatives.

Derivatization Pathways

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The 4-chloro group of 7-bromo-4-chloroquinazoline is readily displaced by a variety of nucleophiles, most commonly primary and secondary amines, to yield 4-amino-7-bromoquinazoline derivatives.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol is a general guideline adapted from the synthesis of similar 4-aminoquinoline derivatives[3][4][5].

-

Reaction Setup: In a round-bottom flask, dissolve 7-bromo-4-chloroquinazoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide[3].

-

Nucleophile Addition: Add the desired amine (1.1-2 equivalents) to the solution. An optional base (e.g., potassium carbonate, triethylamine, 1.5 equivalents) can be added if necessary[3].

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation and Purification: If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromoquinazoline derivative[3].

Table 1: Examples of SNAr Reactions with 7-Bromo-4-chloro-8-methylquinoline

| Amine Nucleophile | Solvent | Conditions | Product |

| Aniline | Ethanol | Reflux | 4-Anilino-7-bromo-8-methylquinoline |

| Piperidine | Isopropanol | Reflux | 4-(Piperidin-1-yl)-7-bromo-8-methylquinoline |

Data adapted from general protocols for analogous quinoline derivatives[3].

Suzuki-Miyaura Cross-Coupling at the C7-Position

The bromine atom at the 7-position provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline derivatives[3][6].

-

Reaction Setup: In a degassed reaction vessel, add 7-bromo-4-substituted-quinazoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)[3][6].

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[3].

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC or GC-MS[3].

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine[3].

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-substituted-quinazoline derivative[3][6].

Table 2: Examples of Suzuki-Miyaura Coupling Yields for 7-Aryl-4-hydroxy-2-phenylquinoline Derivatives

| Aryl Boronic Acid | Product | Yield (%) |

| 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-4-hydroxy-2-phenylquinoline | 82 |

| 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-4-hydroxy-2-phenylquinoline | 85 |

| 5-Chloro-2-methoxyphenylboronic acid | 7-(5-Chloro-2-methoxyphenyl)-4-hydroxy-2-phenylquinoline | 79 |

Data adapted from the synthesis of similar 7-arylquinoline derivatives.

Experimental Workflows

Diagram of Derivatization Pathways

Caption: Key derivatization pathways for 7-bromo-4-chloroquinazoline.

Conclusion

The synthetic pathways outlined in this guide provide a robust foundation for the generation of diverse libraries of novel 7-bromoquinazoline derivatives. The strategic use of 7-bromo-4-chloroquinazoline as a key intermediate allows for systematic exploration of the structure-activity relationships at both the C4 and C7 positions. The detailed protocols and workflows presented herein are intended to serve as a practical resource for researchers engaged in the design and synthesis of new therapeutic agents based on the quinazoline scaffold.

References

The Rising Tide of Brominated Quinolines: A Technical Guide to Their Anticancer Potential

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the scientific community is increasingly turning its attention to the intricate world of heterocyclic compounds. Among these, brominated quinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth analysis of the current research, offering valuable insights for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to accelerate further investigation and development in this critical area of oncology.

Quantitative Analysis of Cytotoxic Activity

The anticancer efficacy of various brominated quinoline compounds has been quantified through in vitro studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The following table summarizes the IC50 values of several notable derivatives against a panel of human cancer cell lines, providing a comparative overview of their activity.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||

| XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not Specified |

| IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not Specified |

| XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not Specified |

| 6-Bromo quinazoline derivative | ||||

| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not Specified |

| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not Specified |

| Brominated quinoline derivative | ||||

| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not Specified |

| Highly Brominated Quinolines | ||||

| Compound 11 | C6 | 5.45–9.6 µg/mL | 5-FU | Not Specified |

| Compound 11 | HeLa | 5.45–9.6 µg/mL | 5-FU | Not Specified |

| Compound 11 | HT29 | 5.45–9.6 µg/mL | 5-FU | Not Specified |

| Quinoline-imidazole derivative | ||||

| 12a (with bromine at C-6) | HepG2 | 2.42 ± 1.02 | NVP-BEZ235 | 0.20 ± 0.01 |

| 12a (with bromine at C-6) | A549 | 6.29 ± 0.99 | NVP-BEZ235 | 0.36 ± 0.06 |

| 12a (with bromine at C-6) | PC-3 | 5.11 ± 1.00 | NVP-BEZ235 | 0.54 ± 0.13 |

| Other Substituted Quinolines | ||||

| 6-bromotetrahydroquinoline (2) | Multiple | 2–50 µg/ml | 5-Fluorouracil, Cisplatin | Not Specified |

| 6,8-dibromotetrahydroquinoline (3) | Multiple | 2–50 µg/ml | 5-Fluorouracil, Cisplatin | Not Specified |

| 8-bromo-6-cyanoquinoline (10) | Multiple | 2–50 µg/ml | 5-Fluorouracil, Cisplatin | Not Specified |

| 5-bromo-6,8-dimethoxyquinoline (12) | Multiple | 2–50 µg/ml | 5-Fluorouracil, Cisplatin | Not Specified |

| 5,7-dibromo-8-hydroxyquinoline (17) | Multiple | 2–50 µg/ml | 5-Fluorouracil, Cisplatin | Not Specified |

Deciphering the Mechanisms of Action

While the precise mechanisms of action for many brominated quinolines are still under investigation, several key pathways have been implicated in their anticancer effects.[1] These compounds often induce programmed cell death (apoptosis) and can cause cell cycle arrest.[1][2] Some derivatives have also been shown to inhibit critical enzymes involved in DNA replication and repair, such as topoisomerase I.[3][4] Furthermore, the addition of a bromine atom to certain quinoline-imidazole scaffolds has been shown to enhance activity, potentially through the PI3K-Akt-mTOR signaling pathway.[5]

Experimental Protocols: A Blueprint for Research

The evaluation of the anticancer potential of brominated quinoline compounds relies on a suite of standardized in vitro assays. The following protocols provide a detailed methodology for key experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary tool for determining the cytotoxic effects of test compounds.[1]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the brominated quinoline compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, 5-FU) are also included.[1]

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[1]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the amount of LDH released from damaged cells.[4]

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compounds in 96-well plates as described for the MTT assay.

-

Supernatant Collection: After the incubation period, the culture supernatant is carefully collected.

-

LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: The mixture is incubated at room temperature, protected from light, for a specified time.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm). The amount of LDH released is proportional to the number of damaged cells.

DNA Laddering Assay for Apoptosis

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[4]

Protocol:

-

Cell Treatment and Lysis: Cancer cells are treated with the brominated quinoline compounds. After treatment, cells are harvested and lysed.

-

DNA Extraction: DNA is extracted from the cell lysate using a phenol-chloroform extraction or a commercial DNA extraction kit.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye such as ethidium bromide. A "ladder" pattern of DNA fragments indicates apoptosis.

Future Directions and Conclusion

The data presented in this guide underscore the significant anticancer potential of brominated quinoline derivatives.[1] Several compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines, with some exhibiting IC50 values in the low micromolar or even microgram per milliliter range.[1][3] The observed induction of apoptosis and inhibition of key cellular enzymes highlight plausible mechanisms of action that warrant further in-depth investigation.[3][4][6]

Future research should focus on elucidating the precise molecular targets of these compounds and expanding the structure-activity relationship studies to design even more potent and selective anticancer agents. The exploration of their efficacy in in vivo models and eventually in clinical trials will be crucial in translating these promising preclinical findings into tangible therapeutic benefits for cancer patients. The brominated quinoline scaffold represents a fertile ground for the discovery and development of the next generation of oncology drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the mechanism of action for 7-Bromoquinazoline analogs

An In-depth Technical Guide on the Mechanism of Action for 7-Bromoquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Quinazoline derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] A significant portion of this research has focused on their role as protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[3][4]

The biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the quinazoline ring.[5] Halogenation, in particular, is a common strategy to enhance the therapeutic efficacy of drug candidates. The presence of a bromine atom at the 6-position of the quinazoline ring, for instance, has been shown to improve anticancer effects.[6] This guide will provide a comprehensive exploration of the mechanism of action of 7-bromoquinazoline analogs, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Protein Kinase Inhibition

The primary mechanism of action for many biologically active quinazoline analogs is the inhibition of protein kinases.[3] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[7] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA for cancer treatment.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[5][8] Overexpression or mutation of EGFR is implicated in the pathogenesis of various cancers, making it a key target for anticancer drug development.[8][9] Quinazoline derivatives are a well-established class of EGFR inhibitors.[7][9] The 4-anilinoquinazoline scaffold is a common pharmacophore for EGFR inhibitory activity.[10] The quinazoline core typically binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[3] Molecular docking studies suggest that the quinazoline scaffold settles within the hinge region of the target kinase.[3]

The introduction of a bromine atom at the 7-position of the quinazoline ring can influence the compound's binding affinity and overall inhibitory activity. While the broader class of 6-arylureido-4-anilinoquinazoline derivatives has shown potent EGFR inhibition, the specific impact of a 7-bromo substituent would depend on the overall structure of the analog.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Emergence of 7-Bromoquinazoline: A Privileged Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. Within this class, the 7-bromoquinazoline motif has emerged as a particularly valuable starting point for the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) studies through a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of 7-bromoquinazoline-based kinase inhibitors, with a focus on their interactions with critical signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Detailed experimental protocols and quantitative inhibitory data are presented to facilitate further research and development in this promising area of drug discovery.